
2-Hydroxy-2-azaadamantane
Overview
Description
2-Hydroxy-2-azaadamantane (AZADOL, CAS: 1155843-79-0 ) is a nitrogen-containing adamantane derivative characterized by a hydroxyl group substituted at the 2-position of the azaadamantane scaffold. Its rigid, bicyclic structure confers unique electronic and steric properties, making it a valuable reagent in redox chemistry and organic synthesis.
Preparation Methods
Overview of 2-Hydroxy-2-azaadamantane Synthesis
The synthesis of this compound generally involves the construction of the azaadamantane framework followed by functionalization to introduce the hydroxy group at the 2-position. The key synthetic challenge lies in forming the rigid adamantane cage with a nitrogen atom incorporated and subsequently installing the hydroxyl functionality.
Synthetic Routes and Reaction Conditions
Reduction of 2-Azaadamantane Precursors
One classical approach starts from halogenated azaadamantane precursors, such as 9-bromo-2-azaadamantane derivatives, which undergo reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This method yields azaadamantane amines that can be further oxidized or functionalized to introduce the hydroxyl group.
- Typical conditions:
- Reactant: 9-bromo-2-azaadamantane derivative
- Reagent: LiAlH4 (1 M in THF)
- Solvent: Dry THF
- Temperature: 0°C to room temperature
- Reaction time: 2 hours
- Workup: Quenching with water and aqueous sodium hydroxide, followed by filtration and solvent removal
- Yield: Approximately 74% for the intermediate azaadamantane amine
Cyclization from Carboxylic Acid or Sulfonic Acid Precursors
A novel and efficient method involves cyclization reactions from carboxylic acid or sulfonic acid precursors in the presence of acids. This single-step cyclization forms the azaadamantane core directly.
- Key features:
- Starting materials: Carboxylic acid or sulfonic acid derivatives bearing appropriate substituents
- Catalysts: Strong acids such as sulfuric acid, trifluoroacetic acid, methanesulfonic acid, or metal chlorides (e.g., boron trifluoride)
- Temperature range: Preferably from -5°C to 10°C, but can vary from -80°C to solvent boiling point
- Reaction time: 1 to 5 hours
- Post-reaction: Neutralization and extraction to isolate 2-azaadamantane derivatives
- Purification: Acid/base extraction or crystallization as needed
- This method is documented in patent literature as a high-yielding, scalable approach
Bromine-Mediated Cyclization and Hydrogenolysis
Another synthetic strategy involves bromine-mediated cyclization of carbamate intermediates, followed by hydrogenolysis to yield azaadamantane derivatives.
- Procedure:
- Starting from carbamate precursors synthesized via Curtius rearrangement
- Bromination at 0°C or room temperature using bromine or N-bromosuccinimide (NBS)
- Cyclization to form bromo azaadamantane carbamates with yields of 97–99%
- Hydrogenolysis using Pd/C catalyst and potassium carbonate in methanol or ethanol under hydrogen atmosphere
- Resulting in deprotected and debrominated azaadamantane intermediates ready for hydroxylation
Protection and Functional Group Transformations
Protective groups such as Boc (tert-butoxycarbonyl) and ketal derivatives are often employed to stabilize intermediates during synthesis. For example, ethylene glycol can be used to form ketal derivatives under reflux with p-toluenesulfonic acid catalysis, facilitating purification and further functionalization steps.
Data Table: Summary of Preparation Methods
Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
LiAlH4 Reduction | 9-Bromo-2-azaadamantane | LiAlH4 (1 M in THF), NaOH | 0°C to RT, 2 h | 74 | Produces azaadamantane amine intermediate |
Acid-Catalyzed Cyclization | Carboxylic acid/sulfonic acid | Strong acids (H2SO4, TFA, BF3, etc.) | -5°C to 10°C, 1–5 h | High | Single-step cyclization, scalable, patented method |
Bromine-Mediated Cyclization | Carbamate intermediates | Br2 or NBS, Pd/C, K2CO3, H2 | 0°C to RT for bromination; RT for hydrogenolysis | 97–99 for bromination | Followed by hydrogenolysis to yield azaadamantane core |
Protection/Ketal Formation | Azaadamantane ketone derivatives | Ethylene glycol, p-toluenesulfonic acid | Reflux, 12 h | Quantitative | Used for intermediate stabilization and purification |
Research Findings and Mechanistic Insights
The acid-catalyzed cyclization method allows direct formation of the azaadamantane skeleton from carboxylic or sulfonic acid precursors in a single step, representing a significant advancement over multi-step syntheses.
Bromine-mediated cyclization proceeds via formation of a β-bromo azaadamantane intermediate, which can be isolated or converted in situ to the azaadamantane core by hydrogenolysis.
Protective group strategies such as Boc and ketal formation enhance the stability of intermediates, enabling more efficient purification and subsequent functionalization steps.
The reduction of halogenated azaadamantane derivatives with LiAlH4 is a reliable method to obtain azaadamantane amines, which can be further oxidized or hydroxylated to yield this compound.
Scientific Research Applications
Pharmaceutical Development
Overview
2-Hydroxy-2-azaadamantane is extensively researched for its potential as an intermediate in drug synthesis, particularly for antiviral and anticancer agents. Its structural properties allow it to interact with biological systems effectively.
Key Findings
- Antiviral Activity: Studies have shown that derivatives of this compound exhibit significant antiviral properties against various viruses, including HIV and influenza .
- Antitumor Properties: The compound has demonstrated potent antitumor activity in laboratory settings, making it a candidate for further development in cancer therapies.
Application | Description | References |
---|---|---|
Antiviral Agents | Development of compounds targeting viral replication mechanisms | |
Anticancer Agents | Exploration of cytotoxic effects on cancer cells |
Neuroscience Research
Overview
In neuroscience, this compound is investigated for its neuroprotective properties and potential cognitive enhancement effects.
Key Findings
- Neuroprotection: Research indicates that the compound may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .
- Cognitive Enhancement: Preliminary studies suggest it may enhance cognitive functions by modulating neurotransmitter systems .
Application | Description | References |
---|---|---|
Neuroprotection | Protects neurons from oxidative damage | |
Cognitive Enhancement | May improve memory and learning capabilities |
Material Science
Overview
The compound's unique chemical structure makes it a candidate for developing advanced materials with enhanced properties.
Key Findings
- Polymer Development: Research is underway to utilize this compound in creating novel polymers that exhibit superior thermal and mechanical properties compared to conventional materials .
- Nanocomposites: The compound has been explored for its potential use in nanocomposite materials, which could lead to innovations in various industrial applications .
Application | Description | References |
---|---|---|
Polymer Synthesis | Development of high-performance polymers | |
Nanocomposite Materials | Integration into advanced composite structures |
Biochemical Applications
Overview
In biochemical research, this compound serves as a ligand in various assays and studies.
Key Findings
- Enzyme Interactions: It aids in studying enzyme interactions and receptor binding, which are crucial for drug discovery processes .
- Catalytic Properties: The compound is used as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones with high efficiency.
Application | Description | References |
---|---|---|
Ligand Studies | Investigates enzyme-receptor interactions | |
Catalysis | Catalyzes oxidation reactions |
Environmental Science
Overview
Research is also focusing on the environmental applications of this compound.
Key Findings
- Pollutant Degradation: Studies are being conducted to assess its effectiveness in degrading environmental pollutants, thereby contributing to cleaner technologies .
- Sustainable Practices: Its role in developing sustainable chemical processes is being evaluated as part of green chemistry initiatives .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-azaadamantane involves its ability to act as a catalyst in oxidation reactions. The nitrogen atom and hydroxyl group within its structure facilitate the transfer of electrons, enabling efficient oxidation of substrates. The compound interacts with molecular oxygen and other co-oxidants to form reactive intermediates that drive the oxidation process.
Comparison with Similar Compounds
5-Hydroxy-2-adamantanone (Idramantone/Kemantane)
Structural Insights: While both compounds feature hydroxyl groups, AZADOL’s nitrogen atom enhances electron-donating capacity, making it superior in radical-mediated reactions. In contrast, 5-Hydroxy-2-adamantanone’s ketone group enables conjugation with biomolecules, underpinning its immunomodulatory effects .
2-Aminoadamantane Derivatives
Functional Contrast: The hydroxyl group in AZADOL supports redox activity, whereas the amine group in 2-aminoadamantane derivatives facilitates protonation and salt formation, critical for pharmaceutical bioavailability .
N-Oxyl Azaadamantane Derivatives
Electronic Differences : AZADOL’s hydroxyl group enables proton transfer, while N-oxyl derivatives stabilize unpaired electrons, making them suitable for spectroscopic applications .
Research Findings and Trends
- Catalytic Efficiency : AZADOL outperforms traditional reagents like TEMPO in oxidation reactions due to its rigid scaffold, which minimizes side reactions .
- Biomedical Potential: 5-Hydroxy-2-adamantanone’s immunomodulatory effects highlight a divergent application compared to AZADOL’s chemical reactivity .
- Synthetic Versatility : Azaadamantane derivatives are increasingly favored in drug design for their metabolic stability and tunable electronic properties .
Biological Activity
2-Hydroxy-2-azaadamantane, commonly referred to as AZADOL, is a nitrogen-containing heterocyclic compound derived from the adamantane structure. This compound has garnered attention due to its unique structural features, which include a hydroxyl group and a nitrogen atom within its framework. Its molecular formula is with a molecular weight of 153.23 g/mol. This article explores the biological activity of AZADOL, focusing on its mechanisms, applications, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its role in catalyzing oxidation reactions and its potential antitumor properties.
Antitumor Activity
Research indicates that AZADOL exhibits significant antitumor activity . The compound's mechanism involves the efficient oxidation of alcohols, which can lead to the formation of reactive intermediates that induce apoptosis in cancer cells. This property makes it a candidate for further exploration in cancer therapeutics.
Catalytic Properties
AZADOL acts as an effective catalyst for various biochemical reactions:
- Oxidation of Alcohols : It facilitates the conversion of alcohols to aldehydes or ketones, enhancing reaction rates compared to traditional catalysts like TEMPO .
- Biochemical Pathways : The compound plays a role in converting α-hydroxy acids to α-keto acids, essential in metabolic processes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to AZADOL:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
2-Azaadamantane | Yes | Moderate | Base structure for derivatives; less potent than AZADOL. |
2-Azaadamantane N-Oxyl | Yes | High (catalyst) | Enhanced reactivity compared to traditional catalysts. |
1-Methyl-AZA-DOL | Yes | High (catalyst) | More sterically hindered; exhibits different catalytic properties. |
9-Azanoradamantane | Yes | Limited | Less explored; potential for unique biological interactions. |
This comparison highlights AZADOL's unique position due to its combination of nitrogen and hydroxyl functionalities, which enhance its reactivity and biological potential.
Case Studies
Several studies have investigated the biological activity of AZADOL:
- Antitumor Efficacy : In vitro studies demonstrated that AZADOL effectively inhibited the growth of various cancer cell lines by inducing apoptosis through oxidative stress mechanisms.
- Catalytic Applications : A study focused on AZADOL's ability to catalyze the oxidation of vicinal diols to carboxylic acids, showcasing its efficiency compared to other catalysts . The results indicated that AZADOL could oxidize alcohols that TEMPO struggled with, emphasizing its potential in synthetic organic chemistry.
Pharmacokinetics and Safety
AZADOL is noted for its better storage stability compared to other nitrogen-containing compounds like azado. It is typically stored at room temperature and should be kept away from light and moisture to maintain its efficacy . Safety data indicates that while AZADOL shows promising biological activity, further toxicological studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxy-2-azaadamantane, and what methodological considerations are critical for reproducibility?
The synthesis of this compound (CAS: 1155843-79-0) typically involves functionalization of the adamantane backbone. A biocatalytic approach, analogous to the synthesis of 5-Hydroxy-2-adamantanone, may utilize enzymatic hydroxylation of 2-azaadamantane precursors under controlled pH and temperature conditions . Key considerations include:
- Catalyst selection : Enzymes or metal catalysts (e.g., lanthanides) that favor stereoselective hydroxylation.
- Reaction monitoring : Use of HPLC or GC-MS to track intermediate formation and purity .
- Purification : Column chromatography or recrystallization to isolate the product, given its high melting point (>300°C) .
Q. How can researchers characterize the stability and reactivity of this compound under varying experimental conditions?
Stability studies should focus on:
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>300°C, inferred from similar adamantane derivatives) .
- pH sensitivity : Conduct pH-dependent NMR studies in D₂O or DMSO to monitor hydroxyl group reactivity .
- Light sensitivity : UV-Vis spectroscopy under controlled illumination to detect photodegradation products .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- ¹H/¹³C NMR : Assign signals using lanthanide shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks in disubstituted adamantane derivatives .
- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (if oxidized) stretches .
- X-ray crystallography : Resolve spatial configuration, though challenges arise due to high melting points and limited solubility .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound synthesis?
Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed via:
- DFT calculations : Model transition states and activation energies for hydroxylation steps .
- Kinetic isotope effects (KIE) : Compare experimental and simulated KIE values to validate mechanisms .
- Solvent modeling : Predict solvent effects on reaction kinetics using COSMO-RS or SMD models .
Q. What strategies optimize the use of this compound as a model compound in supramolecular chemistry studies?
- Host-guest interactions : Utilize its rigid adamantane core to study binding with macrocycles (e.g., cucurbiturils) via isothermal titration calorimetry (ITC) .
- NMR titration : Quantify association constants by monitoring chemical shift changes in the presence of host molecules .
- Crystallographic analysis : Co-crystallize with hosts to resolve binding geometries .
Q. How do impurities in this compound affect its performance in catalysis, and what analytical methods detect trace contaminants?
- Impurity profiling : Use LC-MS/MS or high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., over-oxidized or dimerized species) .
- Catalytic assays : Compare turnover numbers (TON) and selectivity between purified vs. crude batches .
- Surface analysis : XPS or TEM to detect metal residues if heterogeneous catalysts are used .
Q. Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing discrepancies in physicochemical data (e.g., melting points, solubility) across studies?
- Error propagation analysis : Quantify uncertainties from instrumentation (e.g., ±0.5°C for melting points) .
- Multivariate regression : Correlate solubility data with solvent polarity indices (e.g., Hansen parameters) .
- Meta-analysis : Aggregate literature data to identify outliers and establish consensus values .
Q. How should researchers document methodological limitations when using this compound in kinetic studies?
- Error sources : Note limitations in reaction monitoring (e.g., NMR sensitivity for low-concentration intermediates) .
- Control experiments : Include blank runs to account for background noise or side reactions .
- Reproducibility : Report batch-specific purity and storage conditions (e.g., sealed, room temperature vs. 2–8°C) .
Q. Safety and Handling Protocols
Q. What personal protective equipment (PPE) and engineering controls are recommended for handling this compound?
Properties
IUPAC Name |
2-hydroxy-2-azatricyclo[3.3.1.13,7]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXINVPZIZMFHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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